[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate
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Overview
Description
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of both amine and carbamate functional groups, which contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the aminodecyl side chain: This step involves the nucleophilic substitution of a suitable leaving group with a decylamine derivative under basic conditions.
Carbamate formation: The final step involves the reaction of the amine with 2,5-dimethoxyphenyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the carbamate group can yield the corresponding amine.
Scientific Research Applications
[9-(10-aminodecyl)-9-azabicyclo[33
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its reactivity and functional groups make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate exerts its effects depends on its interaction with molecular targets. The amine and carbamate groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The bicyclic structure may also allow it to fit into specific binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,4-dimethoxyphenyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)urea: Similar structure but with a urea linkage instead of a carbamate.
Uniqueness
The unique combination of the bicyclic core, aminodecyl side chain, and dimethoxyphenyl carbamate makes [9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate distinct from other compounds.
Properties
Molecular Formula |
C27H45N3O4 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31) |
InChI Key |
CJQNACPQMWELAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCN |
Origin of Product |
United States |
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